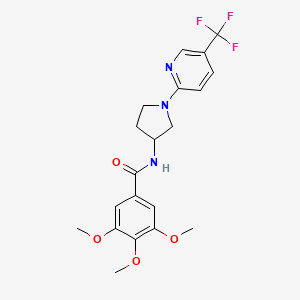

3,4,5-trimethoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O4/c1-28-15-8-12(9-16(29-2)18(15)30-3)19(27)25-14-6-7-26(11-14)17-5-4-13(10-24-17)20(21,22)23/h4-5,8-10,14H,6-7,11H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUHPRISYHLCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, including the formation of the trimethoxyphenyl group and the incorporation of the trifluoromethyl-pyridine and pyrrolidine moieties. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can lead to the formation of quinones, while reduction can yield various alcohols or amines.

Scientific Research Applications

3,4,5-trimethoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structure.

Structural Differences and Functional Group Impact

Core Heterocycles: The target compound features a pyrrolidine-pyridine scaffold, whereas Compound 5i () uses a piperidine-triazolopyrimidine system. The latter’s triazole ring may enhance π-π stacking interactions in biological targets .

Substituent Effects: The trifluoromethyl group in the target compound and Compound 5i increases lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., Parchem’s dihydropyridinone derivative) . Compound 5i’s thioether linkage and sulfur atom could improve solubility but may also pose oxidative instability risks .

Synthetic Efficiency :

- Compound 5i’s high yield (83%) suggests optimized coupling conditions, while Example 53’s lower yield (28%) highlights challenges in multi-step heterocyclic syntheses .

Biological Activity

The compound 3,4,5-trimethoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide , identified by its CAS number 2034230-38-9 , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 425.4 g/mol

- Structure : The compound features a trifluoromethyl-pyridine moiety linked to a pyrrolidine and a benzamide structure, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, influencing pathways related to neuroprotection and neurotoxicity.

Neuroprotective Effects

In a study investigating the neuroprotective properties of related compounds, it was observed that derivatives similar to 3,4,5-trimethoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide could prevent neuronal cell death induced by excitotoxic agents like kainic acid. This effect was evaluated using organotypic hippocampal slice cultures from rats, where cell viability was assessed through propidium iodide staining .

Biological Activity Data Table

Case Studies

- Neuroprotection Against Kainic Acid Toxicity

- Cytotoxic Activity in Cancer Models

- Immune Response Modulation

Q & A

Q. Table 1: Substituent Effects on Bioactivity

| Substituent (R) | logP Change | Metabolic Stability (t½, min) |

|---|---|---|

| CF₃ | +1.2 | 45 |

| Cl | +0.8 | 60 |

| Br | +1.0 | 55 |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for kinase inhibition studies) and validate via Western blot .

- Impurity Profiling : Conduct LC-MS to identify byproducts (e.g., de-methylated analogs) that may interfere with activity .

- Dose-Response Curves : Compare IC₅₀ values across multiple replicates to distinguish true activity from noise .

Advanced: What computational methods predict solubility and formulation strategies for this compound?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS or ALOGPS to estimate aqueous solubility (predicted ~0.01 mg/mL).

- Formulation Optimization :

Advanced: How can in vitro metabolic stability assays be designed to evaluate hepatic clearance?

Methodological Answer:

- Microsomal Incubation : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- Sampling : Collect aliquots at 0, 5, 15, 30, 60 minutes; quench with ice-cold acetonitrile.

- Analysis : Quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) using the in vitro t½ method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.